1-Thiaspiro[4.4]non-3-EN-6-one
Description
Context within Spirocyclic Heterocyclic Systems Research
The study of compounds like 1-Thiaspiro[4.4]non-3-en-6-one is situated within this broader effort to expand the diversity of available spirocyclic scaffolds. Researchers are constantly seeking new synthetic methodologies to create these complex structures efficiently and with high stereoselectivity. sigmaaldrich.com The development of novel spiro-heterocycles is driven by their potential as privileged structures in medicinal chemistry and their utility as building blocks in the synthesis of more complex natural products. chemsrc.com
Architectural Significance of Thiaspiro[4.4]nonane Scaffolds
The thiaspiro[4.4]nonane scaffold, which forms the core of this compound, is characterized by the fusion of two five-membered rings, one of which is a thiolane (tetrahydrothiophene) ring, at a central spiro-carbon. This specific arrangement confers notable structural features.
The rigidity of the spirocyclic system is a key architectural element. semanticscholar.org Unlike more flexible linear or monocyclic molecules, the spatial arrangement of functional groups on a spiro[4.4]nonane framework is well-defined. This can be particularly advantageous in the design of bioactive molecules, where precise positioning of pharmacophores is crucial for interaction with a biological receptor. sigmaaldrich.com
The inclusion of a sulfur atom in the scaffold introduces specific properties. The sulfur atom can act as a hydrogen bond acceptor and its presence can influence the lipophilicity and metabolic stability of the molecule. Furthermore, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, providing additional points for structural diversification and modulation of electronic properties. thieme-connect.com
Below is a data table of representative thiaspiro[4.4]nonane derivatives and their basic properties, illustrating the structural context of the title compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Thiaspiro[4.4]nonan-6-one | 154470-63-0 | C8H12OS | 156.25 |
| 1-Oxa-4-thiaspiro[4.4]nonane | 176-38-5 | C7H12OS | 144.24 |
| 2-Oxa-7-thiaspiro[4.4]nonane-1,3-dione | 6007-75-6 | C7H8O3S | 172.20 |
| 1-Oxa-7-thiaspiro[4.4]nonan-4-one | 2137736-51-5 | C7H10O2S | 158.22 |
Overview of Synthetic Challenges and Opportunities for the this compound Framework
The synthesis of spirocyclic compounds, including the this compound framework, presents distinct challenges. The construction of the quaternary spiro-carbon center is often a difficult synthetic step, requiring specialized strategies. alfa-chemistry.com
Synthetic Challenges:
Stereocontrol: The creation of the spiro-center can lead to the formation of stereoisomers. Achieving high diastereoselectivity and enantioselectivity is a primary challenge that often necessitates the use of chiral catalysts or auxiliaries. sigmaaldrich.com
Ring Strain: The formation of two fused rings can be energetically unfavorable, particularly with smaller ring sizes. Reaction conditions must be carefully optimized to overcome any associated ring strain. rsc.org
Functional Group Compatibility: The presence of multiple functional groups, such as the ketone and the thioether in the target molecule, requires the use of synthetic methods that are tolerant of these groups to avoid unwanted side reactions.
Synthetic Opportunities:
Despite the challenges, a number of synthetic strategies can be envisioned or have been applied to analogous structures, highlighting the opportunities for accessing the this compound framework and its derivatives.
Intramolecular Cyclizations: A common approach to spirocycles involves an intramolecular reaction where a pre-formed chain containing one of the rings cyclizes to form the second ring at the spiro-center.
[3+2] Cycloadditions: The five-membered rings of the thiaspiro[4.4]nonane system are amenable to formation via [3+2] cycloaddition reactions, where a three-atom component reacts with a two-atom component.
Pauson-Khand Reaction: This reaction, which involves the coupling of an alkyne, an alkene, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones and could potentially be adapted for the construction of the cyclopentenone ring of the target molecule onto a pre-existing thiolane derivative.
A relevant example from the literature is the synthesis of a related thiaspiro[4.4]nonene derivative, which provides insight into potential synthetic routes. For instance, the synthesis of (8R)-8-hydroxy-6-hydroxymethyl-1,4-thiaspiro-[4.4]non-6-ene has been reported as part of the synthesis of the natural product pentenomycin. This demonstrates that functionalized thiaspiro[4.4]nonene scaffolds are accessible and can serve as valuable intermediates.
The following table outlines a conceptual synthetic approach for a thiaspiro[4.4]nonanone, which is a saturated analog of the title compound. This illustrates a potential multi-step strategy that could be adapted.
| Step | Reaction Type | Starting Materials | Reagents and Conditions | Product |
| 1 | Thio-Michael Addition | Cyclopentenone, Thiol | Base (e.g., NaH) | 3-(Thioalkyl)cyclopentanone |
| 2 | Intramolecular Aldol (B89426) Condensation | Diketone precursor | Base (e.g., LDA) | Bicyclic enone |
| 3 | Spirocyclization | Acyclic precursor with terminal thiol and electrophilic center | Base or acid catalyst | 1-Thiaspiro[4.4]nonan-6-one |
While a specific, detailed synthesis of this compound is not widely reported in the literature, the existing knowledge of spirocycle synthesis provides a strong foundation for future work in this area. The unique structural and electronic properties of this framework continue to make it an attractive target for synthetic chemists.
Structure
2D Structure
3D Structure
Properties
CAS No. |
630059-87-9 |
|---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
1-thiaspiro[4.4]non-3-en-9-one |
InChI |
InChI=1S/C8H10OS/c9-7-3-1-4-8(7)5-2-6-10-8/h2,5H,1,3-4,6H2 |
InChI Key |
KYPTUWXPZZAKDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1)C=CCS2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Thiaspiro 4.4 Non 3 En 6 One and Analogous Structures
Strategic Retrosynthesis of the Spiro[4.4]non-3-en-6-one Skeleton
A logical retrosynthetic analysis of the 1-thiaspiro[4.4]non-3-en-6-one skeleton reveals several key bond disconnections that inform the design of synthetic routes. The spirocyclic nature of the molecule, with two rings sharing a single carbon atom, is the central strategic element to consider.
A primary disconnection can be made at the C-S bond and the C-C bond alpha to the carbonyl group. This approach simplifies the target molecule into two more readily accessible fragments: a cyclopentanone (B42830) precursor and a precursor for the dihydrothiophene ring. For instance, a Michael addition of a thiol-containing nucleophile to a cyclopentenone derivative, followed by an intramolecular cyclization, represents a plausible forward synthesis derived from this disconnection.
Another retrosynthetic strategy involves a [3+2] or [4+1] cycloaddition approach. In a [3+2] cycloaddition, a three-atom component containing the sulfur atom and a double bond could react with a two-atom component derived from the cyclopentanone ring. Conversely, a [4+1] approach might involve the reaction of a diene precursor on the five-membered ring with a sulfur-containing one-atom component.
Furthermore, a ring-closing metathesis (RCM) approach can be envisioned. A precursor containing two terminal alkenes, one on the sulfur-containing chain and one on the cyclopentane (B165970) ring, could be cyclized using a ruthenium-based catalyst to form the spirocyclic system.
Finally, a rearrangement strategy from a different spirocyclic or bridged system could also be considered, although this is often less direct. Semmelhack and coworkers have demonstrated skeletal rearrangements of spiro[4.4]nonenes to indene (B144670) systems under thermal conditions, highlighting the potential for such transformations. nih.gov
Cyclization Approaches to the 1-Thiaspiro[4.4]nonane System
The construction of the 1-thiaspiro[4.4]nonane core can be achieved through various cyclization strategies, which can be broadly categorized as intramolecular or intermolecular.
Intramolecular Ring-Closing Strategies
Intramolecular cyclization is a powerful method for the formation of cyclic structures, including spirocycles. These reactions benefit from favorable entropic factors as the reacting moieties are tethered together.
One common intramolecular approach is the aldol (B89426) condensation. For instance, a 1,5-diketone can undergo an intramolecular aldol reaction to form the six-membered ring of a spirocycle. rsc.org A similar strategy can be adapted for the synthesis of this compound, where an appropriate thioether-containing diketone could be cyclized.
Another key intramolecular strategy is ring-closing metathesis (RCM). While not directly reported for this compound, the principle has been widely applied in the synthesis of various carbocyclic and heterocyclic spiro compounds. A precursor bearing two terminal double bonds would be required for this transformation.
Intramolecular Michael additions are also a viable route. A substrate containing both a nucleophilic thiol and an α,β-unsaturated ketone can cyclize to form the thiaspiro system. This approach offers good control over the ring size and substitution pattern.
Intermolecular Annulation Pathways for Spirocycle Construction
Intermolecular reactions involve the coming together of two separate molecules to form the spirocyclic system. These methods often provide a more convergent approach to the target molecule.
A prominent example is the cascade reaction involving a thio-Michael addition followed by an intramolecular aldol reaction. researchgate.netsemanticscholar.org For instance, the reaction of 2-mercaptoacetaldehyde (generated in situ from 1,4-dithiane-2,5-diol) with α,β-unsaturated butenolides or azlactones leads to the formation of spirocyclic tetrahydrothiophenes. researchgate.netsemanticscholar.org This methodology could be adapted for the synthesis of this compound by using a suitable cyclopentenone derivative as the Michael acceptor.
Lewis acid-catalyzed one-pot transformations have also been employed to construct spiro compounds. rsc.org For example, the reaction of an aldehyde with methyl vinyl ketone in the presence of a Lewis acid can directly yield a spiro intermediate. rsc.org This strategy could be explored for the synthesis of the target molecule by using appropriate sulfur-containing starting materials.
Diels-Alder reactions represent another powerful intermolecular approach. A SnCl4-catalyzed Diels-Alder reaction has been used in the synthesis of acoradienes, which contain a spiro[4.5]decane skeleton. rsc.org A similar strategy, employing a diene and a dienophile containing the necessary functionalities, could potentially be applied to the construction of the 1-thiaspiro[4.4]nonane system.
Asymmetric Synthetic Routes for Enantiomerically Enriched this compound and Derivatives
The development of asymmetric methods to access enantiomerically pure spirocycles is of significant importance due to the prevalence of chiral spirocyclic motifs in natural products and pharmaceuticals. mdpi.com
Organocatalytic Cascade Methodologies
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. semanticscholar.org Organocatalytic cascade reactions, in particular, offer an efficient way to construct multiple stereocenters in a single operation.
The enantioselective synthesis of spirocyclic tetrahydrothiophene (B86538) derivatives has been achieved using a cascade reaction initiated by a thio-Michael addition followed by an intramolecular aldol reaction. researchgate.netsemanticscholar.org This transformation is catalyzed by chiral bases derived from cinchona alkaloids, which control the stereochemical outcome of the reaction. researchgate.netsemanticscholar.org By employing a chiral Brønsted base, the reaction can proceed in an enantioselective fashion, although the diastereoselectivity can sometimes be moderate. semanticscholar.org The use of 2-arylidenebenzofuran-3(2H)-ones and 2-thioacetaldehyde, generated in situ, has been reported to yield spirocyclic tetrahydrothiophenes with a benzofuran-3(2H)-one scaffold. researchgate.net
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee %) |
| Cinchona alkaloid derivative | 2-Arylidenebenzofuran-3(2H)-one | 1,4-Dithiane-2,5-diol (B140307) | Spirocyclic tetrahydrothiophene | up to 52 | up to 5:1 | Not Reported |
| Chiral Brønsted base | α,β-Unsaturated butenolide | 1,4-Dithiane-2,5-diol | Spirocyclic tetrahydrothiophene | Moderate | Moderate | Not Reported |
| Data derived from studies on analogous spirocyclic tetrahydrothiophenes. researchgate.netsemanticscholar.org |
Chiral Auxiliary and Ligand-Controlled Transformations
The use of chiral auxiliaries and chiral ligands in metal-catalyzed reactions provides another avenue for asymmetric spirocycle synthesis.
While specific examples for this compound are not prevalent in the literature, the principles are well-established. A chiral auxiliary attached to one of the starting materials can direct the stereochemical course of the cyclization reaction. After the formation of the spirocycle, the auxiliary can be removed to yield the enantiomerically enriched product.
Palladium-mediated transformations have been used for the enantioselective synthesis of annulated fulvenes from a carboxy-substituted spiro[4.4]nonatriene. nih.govrsc.org This highlights the potential of using chiral ligands in metal-catalyzed rearrangements or cyclizations to achieve asymmetry in spirocyclic systems. The development of chiral rhodium catalysts has also been reported for various transformations. rsc.org
The synthesis of pentenomycin, a cyclopentanoid natural product, involved the use of a chiral starting material, (4R)-4-benzyloxy-2-benzyloxymethylcyclopent-2-en-1-one, to control the stereochemistry of subsequent transformations. rsc.org A similar substrate-controlled approach could be envisioned for the asymmetric synthesis of this compound.
| Method | Chiral Source | Key Transformation | Stereochemical Outcome |
| Organocatalysis | Cinchona alkaloid derivatives | Cascade thio-Michael/aldol | Enantioselective formation of spirocyclic tetrahydrothiophenes |
| Chiral Auxiliary | Attached to starting material | Cyclization | Diastereoselective cyclization |
| Chiral Ligand | In metal catalysis (e.g., Pd, Rh) | Rearrangement, Cyclization | Enantioselective product formation |
| Substrate Control | Chiral starting material | Multi-step synthesis | Control of absolute stereochemistry |
| This table summarizes general strategies applicable to asymmetric spirocycle synthesis. |
Tandem and Cascade Reaction Sequences for Spirocycle Formation
Tandem or cascade reactions, in which multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules like thiaspirocycles. wikipedia.orgbham.ac.uk These processes increase atom economy, reduce waste, and minimize the time and labor required for synthesis. wikipedia.org
A prevalent strategy for constructing sulfur-containing spirocycles involves a sulfa-Michael/aldol cascade reaction. For instance, the reaction of (E)-3-arylidenechroman-4-ones with 1,4-dithiane-2,5-diol has been developed to create spiro chromanone-tetrahydrothiophenes with three contiguous stereocenters. researchgate.net Similarly, a diastereoselective synthesis of spiro[pyrazolone-4,3′-tetrahydrothiophenes] has been achieved through a domino sulfa-Michael/aldol reaction between arylidenepyrazolones and in situ generated 2-sulfanylacetaldehyde. researchgate.net
Organocatalysis has also emerged as a powerful tool for initiating asymmetric cascade reactions. A notable example is the enantioselective squaramide-catalyzed trifluoromethylthiolation–sulfur–Michael/aldol cascade reaction. This one-pot method constructs CF3S-containing spiro-cyclopentanone–thiochromanes with a quaternary stereocenter and three contiguous stereocenters in moderate to good yields and excellent stereoselectivities. acs.org The reaction proceeds through a sequence involving electrophilic trifluoromethylthiolation, a sulfur-Michael addition, and a final aldol cyclization. acs.org
Another innovative cascade approach is the [5 + 1] double Michael addition between thiooxindoles and dibenzalacetones, which yields spiro[cyclohexanone-thiooxindoles] diastereoselectively. nih.gov This reaction proceeds efficiently in ethanol (B145695) at room temperature without the need for a catalyst. nih.gov
The following table summarizes key findings from various tandem and cascade reactions used to synthesize analogous thiaspirocyclic structures.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Stereoselectivity | Ref |
| Sulfa-Michael/Aldol Cascade | (E)-3-arylidenechroman-4-ones, 1,4-dithiane-2,5-diol | Not specified | Spiro chromanone-tetrahydrothiophenes | - | High | researchgate.net |
| Sulfa-Michael/Aldol Cascade | Arylidenepyrazolones, 2-sulfanylacetaldehyde | N,N-diisopropylethylamine | Spiro[pyrazolone-4,3′-tetrahydrothiophenes] | 42-98% | 3:2:1 to 20:1 dr | researchgate.net |
| Trifluoromethylthiolation–Sulfur–Michael/Aldol Cascade | Thiochroman-4-ones, α,β-unsaturated aldehydes | Squaramide | CF3S-containing spiro-cyclopentanone–thiochromanes | Moderate to good | up to 15:1 dr, >99% ee | acs.org |
| [5 + 1] Double Michael Addition | Thiooxindoles, Dibenzalacetones | None (Ethanol, RT) | Spiro[cyclohexanone-thiooxindoles] | High | Single diastereomer | nih.gov |
Functional Group Tolerant Synthetic Protocols
In the realm of thiaspirocycle synthesis, several protocols have been developed that exhibit broad functional group compatibility. For example, a palladium-catalyzed thioetherification of aryl bromides and iodides using the bisphosphine ligand CyPF-tBu demonstrates excellent functional group tolerance. nih.gov This system allows for the coupling of various aryl halides with thiols, accommodating a range of substituents on the aromatic rings. nih.gov
Blue light-promoted radical-mediated cascade reactions have also proven to be highly functional-group-tolerant. A metal-free protocol for the spiro-cyclization/Michael addition of N-arylpropiolamides with thiophenols proceeds under mild conditions, tolerating many functional groups to produce sulfur-containing benzo[b]pyrrolo[2,1-c] acs.orgrsc.orgoxazine-3,9-diones. rsc.org
Furthermore, a one-pot, catalyst-free, three-component reaction of 3-acetylcoumarins with amines and elemental sulfur to synthesize 3-amino-4H-thieno[3,2-c]coumarins highlights a method with acceptable functional group tolerance. researchgate.net Similarly, a sulfur- and DABCO-promoted reaction between alkylidene rhodanines and isothiocyanates allows for the synthesis of aminoalkylidene rhodanines with good functional group compatibility. researchgate.net
The following table provides examples of synthetic protocols for sulfur-containing compounds that are tolerant of various functional groups.
| Reaction Type | Catalyst/Promoter | Key Feature | Tolerated Functional Groups (Examples) | Ref |
| Palladium-Catalyzed Thioetherification | Pd(OAc)2 / CyPF-tBu | Broad scope for aryl bromides/iodides | Ketones, esters, amides, nitriles, ethers | nih.gov |
| Radical-Mediated Cascade Spiro-cyclization | Blue Light / HCl | Metal-free conditions | Halogens, ethers, esters, amides | rsc.org |
| Three-Component Thieno[3,2-c]coumarin Synthesis | None (Heat) | Catalyst-free | Alkyl, aryl, nitro, halogen on amine reactant | researchgate.net |
| Sulfurative Annulation/Ring-Opening | Sulfur / DABCO | Tandem process | Aromatic and aliphatic isothiocyanates | researchgate.net |
Chemical Reactivity and Mechanistic Studies of 1 Thiaspiro 4.4 Non 3 En 6 One
Nucleophilic Additions to the Ketone Moiety
The ketone functionality in 1-Thiaspiro[4.4]non-3-en-6-one is a primary site for nucleophilic attack. The stereochemical outcome of such additions is of significant interest in synthetic chemistry.
Diastereoselectivity Control in Carbonyl Additions
The facial selectivity of nucleophilic attack on the carbonyl carbon of spirocyclic ketones is influenced by the steric and electronic properties of the spirocyclic framework. In the case of this compound, the approach of a nucleophile can be directed to one of the two diastereotopic faces of the carbonyl group. Research into related spiro[4.4]nonane systems has shown that the five-membered rings can adopt envelope or twist conformations, which can create a steric bias, favoring the approach of the nucleophile from the less hindered face. The presence of the sulfur atom and the double bond in the adjacent ring can also exert stereoelectronic effects that influence the transition state energies of the two possible attack trajectories, thereby controlling the diastereoselectivity of the addition.
Influence of Nucleophile Hybridization on Stereochemical Outcome
The stereochemical outcome of nucleophilic additions to ketones can be dependent on the nature and hybridization of the nucleophile. For instance, the addition of sp3-hybridized nucleophiles, such as Grignard reagents or organolithium compounds, to sterically hindered ketones often proceeds through a pathway that minimizes steric interactions in the transition state. In contrast, the addition of sp2 or sp-hybridized nucleophiles may be more influenced by orbital overlap and electronic factors. For this compound, the interplay between the steric environment created by the spirocyclic system and the electronic nature of the incoming nucleophile would be expected to dictate the resulting stereochemistry of the tertiary alcohol product.
Reactions Involving the Endocyclic Alkene Functionality
The endocyclic double bond in the 3-en moiety of this compound is another key site for chemical transformations, including cycloadditions and various addition reactions.
Cycloaddition Chemistry of the 3-En Moiety (e.g., [2+2], [3+2] Cycloadditions)
The alkene functionality within the five-membered ring is a potential dienophile or dipolarophile in cycloaddition reactions.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with other alkenes could lead to the formation of a cyclobutane (B1203170) ring fused to the spirocyclic system. The regioselectivity and stereoselectivity of such reactions would be governed by the electronic nature of the reacting partner and the steric hindrance around the double bond of the thiaspiro compound.
[3+2] Cycloadditions: The double bond can also participate in 1,3-dipolar cycloadditions with dipoles such as azides, nitrile oxides, or diazomethane. These reactions would yield novel polycyclic heterocyclic systems containing the thiaspiro core. The facial selectivity of the dipole addition would be influenced by the stereoelectronic environment of the spirocycle.
Electrophilic and Radical Additions to the Double Bond
The electron-rich double bond is susceptible to attack by both electrophiles and radicals.
Electrophilic Additions: The reaction with electrophiles such as halogens (e.g., Br2) or hydrohalic acids (e.g., HBr) would proceed via a carbocationic intermediate. The regioselectivity of the addition would be dictated by the stability of the resulting carbocation, and the stereochemistry would depend on whether the reaction proceeds through a bridged halonium ion or an open carbocation.
Radical Additions: Radical addition reactions, for instance with a thiol or a radical initiator, would also be expected to occur at the double bond. The regioselectivity of radical addition is often complementary to that of electrophilic addition, being governed by the stability of the radical intermediate.
Transformations at the Sulfur Heteroatom
The lone pairs of electrons on the sulfur atom in the tetrahydrothiophene (B86538) ring make it a nucleophilic center and also susceptible to oxidation.
Oxidation: The sulfide (B99878) can be oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). These transformations would significantly alter the electronic properties and steric profile of the molecule, potentially influencing the reactivity of the other functional groups.
Alkylation: As a nucleophile, the sulfur atom can be alkylated with alkyl halides to form a sulfonium (B1226848) salt. This transformation would introduce a positive charge into the molecule and could be used to further functionalize the spirocycle.
Summary of Potential Reactivity
| Functional Group | Reaction Type | Potential Reagents | Expected Outcome |
| Ketone | Nucleophilic Addition | Grignard reagents, Organolithiums | Tertiary Alcohols |
| Alkene | [2+2] Cycloaddition | Alkenes (photochemical) | Fused cyclobutane ring |
| Alkene | [3+2] Cycloaddition | Azides, Nitrile oxides | Fused heterocyclic rings |
| Alkene | Electrophilic Addition | Br2, HBr | Dihaloalkanes, Haloalkanes |
| Alkene | Radical Addition | Thiols, Radical initiators | Thioether adducts |
| Sulfur | Oxidation | H2O2, mCPBA | Sulfoxide, Sulfone |
| Sulfur | Alkylation | Alkyl halides | Sulfonium salts |
Oxidation State Modulations of the Sulfur Atom
The sulfur atom in the tetrahydrothiophene ring of this compound is susceptible to oxidation, a common reaction for thioethers. This process can lead to the formation of the corresponding sulfoxide and sulfone, thereby modulating the electronic and steric properties of the molecule.
The selective oxidation of thioethers to sulfoxides is a synthetically valuable transformation. rsc.org Various reagents can be employed to achieve this, with the choice of oxidant and reaction conditions determining the outcome. For instance, mild oxidizing agents are typically used to favor the formation of the sulfoxide over the sulfone.
Table 1: Potential Oxidation Reactions of the Sulfur Atom
| Product | Oxidizing Agent | Potential Conditions |
|---|---|---|
| This compound S-oxide (Sulfoxide) | Hydrogen peroxide (H₂O₂) with a catalyst (e.g., Sc(OTf)₃) organic-chemistry.org, meta-Chloroperoxybenzoic acid (m-CPBA) (1 equivalent) | Controlled temperature (e.g., 0 °C to room temperature) |
The oxidation to the sulfoxide introduces a chiral center at the sulfur atom, potentially leading to diastereomeric products. Further oxidation to the sulfone results in an achiral sulfur center. The electronic nature of the sulfur atom is significantly altered upon oxidation, with the sulfoxide and sulfone groups being more electron-withdrawing than the sulfide. This can influence the reactivity of the rest of the molecule, including the enone system.
Participation of Sulfur in Rearrangement Processes
The sulfur atom in thiaspirocyclic systems can actively participate in various molecular rearrangements. While specific examples for this compound are not documented, analogous rearrangements in other sulfur-containing compounds suggest potential pathways. These rearrangements are often initiated by the formation of a reactive intermediate, such as a carbocation or a radical, adjacent to the sulfur atom.
One plausible rearrangement could be a Pummerer-type reaction if the corresponding sulfoxide is formed. This reaction typically involves the acylation of a sulfoxide, followed by rearrangement to afford an α-acyloxy thioether.
Another possibility involves skeletal rearrangements where the sulfur atom stabilizes an adjacent positive charge through its lone pair of electrons, facilitating bond migration. The specific course of such rearrangements would be highly dependent on the reaction conditions and the substitution pattern of the spirocyclic framework.
Ring-Opening and Skeletal Rearrangement Pathways
The strained spirocyclic system of this compound, combined with the presence of heteroatoms, makes it susceptible to ring-opening and skeletal rearrangement reactions. These transformations can be triggered by various reagents and conditions, leading to the formation of new cyclic or acyclic structures.
For instance, sulfur-mediated ring-opening cyclizations have been observed in related spirocyclopropanes, where a sulfur nucleophile initiates the opening of the strained ring, leading to the formation of a new heterocyclic system. nih.govnih.gov A similar process could be envisioned for this compound under appropriate nucleophilic conditions, potentially involving the opening of the tetrahydrothiophene ring.
Skeletal rearrangements, such as the Beckmann or Baeyer-Villiger rearrangements, could also be considered, targeting the ketone functionality. libretexts.orgchemistrysteps.com A Beckmann rearrangement of the corresponding oxime would lead to a lactam, expanding the five-membered ring containing the carbonyl group. masterorganicchemistry.com A Baeyer-Villiger oxidation, on the other hand, would insert an oxygen atom adjacent to the carbonyl group, forming a lactone. The regioselectivity of such rearrangements would be influenced by the migratory aptitude of the adjacent carbon atoms.
Table 2: Potential Ring-Opening and Rearrangement Reactions
| Reaction Type | Reagent/Conditions | Potential Product Class |
|---|---|---|
| Nucleophilic Ring Opening | Strong nucleophiles (e.g., organometallics, thiols) | Functionalized cyclopentyl thioethers |
| Beckmann Rearrangement | 1. Hydroxylamine (to form oxime) 2. Acid catalyst | Spirocyclic lactam |
Selective Functionalization of the Spirocyclic System
The presence of multiple reactive sites in this compound allows for its selective functionalization. The α,β-unsaturated ketone moiety is a key handle for various transformations.
The electrophilic carbon of the carbonyl group is susceptible to nucleophilic attack by reagents such as organometallics (e.g., Grignard reagents, organolithiums) and reducing agents (e.g., sodium borohydride), which would lead to the corresponding tertiary and secondary alcohols, respectively.
The β-carbon of the enone system is electrophilic and can undergo conjugate addition (Michael addition) with a wide range of nucleophiles, including cuprates, enolates, amines, and thiols. This allows for the introduction of a variety of substituents at this position.
Furthermore, the double bond of the enone can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a route to more complex polycyclic systems. The enolate formed upon deprotonation at the α-position to the carbonyl group can also be trapped with various electrophiles, allowing for functionalization at this site.
Table 3: Potential Selective Functionalization Reactions
| Reaction Type | Reagent | Position of Functionalization |
|---|---|---|
| 1,2-Addition | Organolithium reagents | Carbonyl carbon |
| 1,4-Conjugate Addition | Gilman cuprates, thiols | β-carbon of the enone |
| Reduction | NaBH₄ | Carbonyl carbon |
| Enolate Alkylation | LDA, then alkyl halide | α-carbon to the carbonyl |
Stereochemical Investigations of 1 Thiaspiro 4.4 Non 3 En 6 One Derivatives
Elucidation of Absolute and Relative Stereochemistry
Information regarding the experimental elucidation of the absolute and relative stereochemistry of 1-Thiaspiro[4.4]non-3-en-6-one derivatives, including techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, is not currently available in the public scientific literature.
Control of Stereogenic Centers, Particularly the Quaternary Spirocarbon
Details on synthetic strategies aimed at controlling the stereogenic centers of this compound, with a particular focus on the challenging quaternary spirocarbon, are not documented in accessible research.
Conformational Dynamics and Their Influence on Reactivity and Selectivity
There is no available information on the conformational dynamics of this compound derivatives or how these dynamics might influence their chemical reactivity and selectivity.
Chiral Resolution and Enantiopurification Strategies
Methods for the chiral resolution and enantiopurification of this compound are not described in the available scientific literature.
Computational and Theoretical Analyses of 1 Thiaspiro 4.4 Non 3 En 6 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-Thiaspiro[4.4]non-3-en-6-one. Methods such as Density Functional Theory (DFT) are frequently employed to investigate the electronic structure and energetics of organic molecules, including those containing sulfur. mdpi.com For this compound, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, could provide valuable insights. nih.gov
These calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From the optimized structure, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles define the molecule's three-dimensional shape. Furthermore, the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl oxygen would be expected to be a region of high electron density (nucleophilic), while the carbonyl carbon would be electron-deficient (electrophilic).
Table 1: Representative Calculated Electronic Properties for a Thiaspirocyclic Ketone Analog
| Property | Calculated Value |
|---|---|
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -850 Hartrees |
Note: These values are hypothetical and based on typical results for similar sulfur-containing organic molecules.
Elucidation of Reaction Mechanisms and Transition States via Computational Methods (e.g., DFT, QM/MM)
Computational methods are powerful tools for mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the double bond, DFT calculations can be used to locate the transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and its structure and energy are crucial for determining the reaction's feasibility and rate.
By calculating the energies of the reactants, transition states, and products, an energy profile for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, is a key kinetic parameter. A lower activation energy implies a faster reaction. For more complex systems, such as enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. In a QM/MM approach, the chemically active part of the system (e.g., the substrate and the active site of an enzyme) is treated with a high-level QM method, while the rest of the system (the protein and solvent) is described by a more computationally efficient MM force field.
Table 2: Representative Calculated Activation Energies for a Reaction Involving a Spirocyclic Ketone
| Reaction Type | Computational Method | Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Addition | DFT (B3LYP/6-31G*) | 15.2 |
| Enolate Formation | DFT (B3LYP/6-31G*) | 20.5 |
| Diels-Alder Cycloaddition | DFT (M06-2X/6-311+G**) | 25.8 |
Note: These values are illustrative and represent typical computational results for reactions of cyclic ketones.
Prediction of Regioselectivity and Stereoselectivity
Many chemical reactions can yield multiple products, and computational chemistry provides a framework for predicting which products are most likely to form. Regioselectivity, the preference for reaction at one site over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, can be rationalized and predicted by examining the transition state energies for the different possible reaction pathways. The pathway with the lowest energy transition state is expected to be the major one.
For this compound, consider a reaction such as hydrogenation of the double bond. This could potentially lead to different stereoisomers depending on the face of the double bond to which hydrogen is added. By calculating the energies of the transition states for addition to each face, the stereochemical outcome of the reaction can be predicted. Similarly, for reactions involving electrophilic attack on the thiophene (B33073) ring, the regioselectivity can be predicted by comparing the stabilities of the possible intermediate carbocations.
Molecular Dynamics Simulations for Conformational and Solvent Effects
While quantum chemical calculations provide detailed information about the electronic structure of a molecule, they are often performed in the gas phase. To understand the behavior of this compound in a more realistic environment, such as in solution, molecular dynamics (MD) simulations are employed. tandfonline.comnih.gov MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics and the influence of the solvent. nih.govnih.gov
An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal the accessible conformations of the spirocyclic ring system and how they are influenced by interactions with the solvent molecules. Properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the flexibility of different parts of the molecule. nih.gov Furthermore, the radial distribution function (RDF) can be used to analyze the structuring of solvent molecules around the solute, providing a detailed picture of the solvation shell. nih.gov
Table 3: Representative Data from a Molecular Dynamics Simulation of a Spirocyclic Compound in Water
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| RMSD of backbone atoms | Measures the deviation from the initial structure | 1.5 Å |
| RMSF of ring atoms | Indicates the flexibility of different atoms | Higher fluctuations in the five-membered rings |
| RDF of water around carbonyl O | Shows the probability of finding water at a certain distance | Sharp first peak at 2.8 Å |
Note: These are representative outputs from MD simulations and are not specific to this compound.
Structure-Reactivity Relationships Derived from Computational Models
By systematically studying a series of related molecules computationally, it is possible to derive structure-reactivity relationships. For example, one could investigate how substituents on the thiophene or cyclopentanone (B42830) rings of this compound affect its electronic properties and reactivity. By calculating properties such as the HOMO-LUMO gap, atomic charges, and reaction activation energies for a series of derivatives, one can establish quantitative structure-activity relationships (QSAR).
These computational models can then be used to predict the properties and reactivity of new, yet-to-be-synthesized molecules. This predictive power is invaluable in the design of new compounds with specific desired characteristics, for example, in the development of new pharmaceuticals or materials.
Exploration of Structural Analogues and Derivatives of the 1 Thiaspiro 4.4 Non 3 En 6 One Scaffold
Synthesis of Homologous and Heterologous Spiro[4.4]nonane Systems
The construction of the spiro[4.4]nonane skeleton is a fundamental step in the synthesis of its derivatives. Various methodologies have been developed to access both all-carbon (homologous) and heteroatom-containing (heterologous) spiro[4.e]nonane systems.
One notable approach for constructing the spiro[4.4]nonane system involves an oxidative free-radical cyclization mediated by manganese(III). rsc.org This method has been demonstrated as a convenient route to the core structure found in the antitumor antibiotic Fredericamycin A. rsc.orgrsc.org Another strategy utilizes a Dieckmann condensation to build the spiro[4.4]nonane system present in Fredericamycin A. psu.edu The synthesis of enantiopure spiro[4.4]nonane C-(2'-deoxy)ribonucleosides has also been achieved through a multi-step process involving sequential monosilylation, dehydration, and oxidation. nih.gov
The synthesis of heterologous spiro[4.4]nonane systems introduces heteroatoms into the bicyclic structure, leading to diverse chemical properties. For instance, the stereoselective construction of the 1,3-diazaspiro[4.4]nonane core, a key component of massadine (B1247034) and related alkaloids, has been accomplished through controlled oxidation and epimerization. nih.gov Additionally, various N-substituted derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been synthesized and studied for their potential applications. researchgate.net These synthetic efforts highlight the adaptability of the spiro[4.4]nonane scaffold to include nitrogen atoms, thereby creating a range of aza-spiro compounds.
| Spiro[4.4]nonane System | Synthetic Approach | Key Precursors/Reagents | Reference |
| Spiro[4.4]nonane (Fredericamycin A core) | Manganese(III)-mediated oxidative free-radical cyclization | Not specified | rsc.org |
| Spiro[4.4]nonane (Fredericamycin A core) | Dieckmann condensation | Phthalide, 1-hydroxyisochroman | psu.edu |
| Enantiopure Spiro[4.4]nonane C-(2'-deoxy)ribonucleosides | Sequential monosilylation, dehydration, and oxidation | Levorotatory diol | nih.gov |
| 1,3-Diazaspiro[4.4]nonane | Controlled oxidation and epimerization | Not specified | nih.gov |
| 2-Azaspiro[4.4]nonane-1,3-dione derivatives | Not specified | Not specified | researchgate.net |
Introduction of Diverse Functional Groups for Scaffold Diversification
The functionalization of the 1-thiaspiro[4.4]nonane scaffold and its analogues is crucial for modulating their physicochemical properties and biological activities. A variety of methods have been employed to introduce diverse functional groups, leading to a broad library of derivatives.
An organocatalytic approach has been developed for the synthesis of spirocyclic tetrahydrothiophenes that incorporate either a butenolide or an azlactone moiety. researchgate.net This method utilizes a cascade reaction involving a thio-Michael addition followed by an intramolecular aldol (B89426) reaction, catalyzed by chiral bases derived from cinchona alkaloids. researchgate.net This strategy allows for the creation of highly functionalized and stereochemically complex thiaspiro compounds. researchgate.net
The synthesis of analogues of the natural product Fredericamycin A has also provided insights into the functionalization of the spiro[4.4]nonane system. psu.edu These efforts have focused on building the spiro system with various substituents to explore their structure-activity relationships. psu.edu
| Scaffold | Functional Group Introduced | Synthetic Method | Key Reagents | Reference |
| Spirocyclic Tetrahydrothiophene (B86538) | Butenolide or Azlactone | Organocatalytic cascade (thio-Michael/aldol) | 2-Mercaptoacetaldehyde, α,β-unsaturated butenolides/azlactones, Cinchona alkaloid-derived bases | researchgate.net |
| 2-Azaspiro[4.4]nonane-1,3-dione | N-(pyridine-2-yl) | Not specified | Not specified | researchgate.net |
| Spiro[4.4]nonane (Fredericamycin A analogue) | Hydroxyethylphenyl | Dieckmann condensation | Phthalide, 1-hydroxyisochroman | psu.edu |
Investigation of Spirocycles with Varied Heteroatom Positions or Saturation
Altering the type and position of heteroatoms, as well as the degree of saturation within the spiro[4.4]nonane framework, offers a powerful strategy for fine-tuning molecular properties. The replacement of carbon or other heteroatoms with sulfur, or the introduction of double bonds, can lead to significant changes in the geometry and electronic nature of the scaffold.
Research into spiro[4.5]decane systems, which are structurally related to spiro[4.4]nonanes, has shown that replacing oxygen atoms with sulfur atoms can modulate biological activity. unict.it Specifically, the synthesis of 1,3-oxathiolane (B1218472) and 1,3-dithiolane (B1216140) derivatives from their 1,3-dioxolane (B20135) counterparts has been explored. unict.it While this work was conducted on a spiro[4.5] system, the principles are applicable to the spiro[4.4] scaffold. The progressive replacement of oxygen with sulfur in these systems was found to influence their affinity for certain biological targets. unict.it The compound 1-Oxa-4-thiaspiro[4.4]nonane is a known chemical entity, representing a direct example of a spiro[4.4]nonane with varied heteroatoms. nih.gov
The level of saturation in the spiro[4.4]nonane core can also be modified. For example, a method for the synthesis of spiro[4.4]nona-2,7-diene-1,6-dione has been developed. acs.orgnih.gov This di-unsaturated compound serves as a versatile dienophile in Diels-Alder reactions, allowing for the construction of more complex fused systems. acs.orgnih.gov The presence of unsaturation in the rings introduces rigidity and defined stereochemical centers, which can be exploited in further synthetic transformations.
| Spirocycle Type | Variation | Synthetic Method/Observation | Reference |
| 1-Oxa-4-thiaspiro[4.4]nonane | Varied Heteroatoms (O, S) | Known compound, synthesized from cyclopentanone (B42830) and 2-mercaptoethanol. | nih.gov |
| Spiro[4.5]decane analogues | Varied Heteroatoms (O, S) | Replacement of oxygen with sulfur in 1,3-dioxolane rings to form 1,3-oxathiolanes and 1,3-dithiolanes. | unict.it |
| Spiro[4.4]nona-2,7-diene-1,6-dione | Varied Saturation (diene) | Synthesized for use as a dienophile in Diels-Alder reactions. | acs.orgnih.gov |
Preparation and Study of Complex Fused and Bridged Derivatives
The 1-thiaspiro[4.4]nonane scaffold can serve as a building block for the synthesis of more intricate molecular architectures, including fused and bridged systems. These complex derivatives often possess unique three-dimensional shapes and have applications in various fields of chemistry.
A significant advancement in the synthesis of complex derivatives is the development of a method for constructing annulated spiro[4.4]-nonane-diones. acs.orgnih.gov This approach is based on a tandem [4+2]-cycloaddition/aromatization reaction, where spiro[4.4]nona-2,7-diene-1,6-dione acts as the dienophile. acs.orgnih.gov This methodology allows for the synthesis of both symmetric and asymmetric fused spiro systems. acs.orgnih.gov
The synthesis of spiroacetals, which can be considered complex derivatives of spirocyclic systems, has been achieved using functionalized titanium carbenoid reagents. researchgate.net This method involves the alkylidenation of lactones followed by an acid-induced cyclization of the resulting enol ethers to form spiroacetal structures, including 1,6-dioxaspiro[4.4]nonanes. researchgate.net
Furthermore, the one-pot synthesis of 1-azaspiro frameworks has been initiated by the photooxidation of simple furans. researchgate.net This process leads to the formation of 1-azaspiro[4.4]nonanes through a [5+1] annulation reaction, demonstrating a novel route to complex nitrogen-containing spirocycles. researchgate.net
| Derivative Type | Synthetic Strategy | Key Intermediate/Reaction | Resulting Structure | Reference |
| Fused (Annulated) | Tandem [4+2]-cycloaddition/aromatization | Spiro[4.4]nona-2,7-diene-1,6-dione as dienophile | Annulated spiro[4.4]-nonane-diones | acs.orgnih.gov |
| Complex Spiroacetal | Alkylidenation of lactones and cyclization | Titanium carbenoid reagents | 1,6-Dioxaspiro[4.4]nonanes | researchgate.net |
| Fused Aza-spirocycle | Photooxidation and [5+1] annulation | Photooxidation of furyl aldehydes | 1-Azaspiro[4.4]nonanes | researchgate.net |
Advanced Spectroscopic Characterization Techniques in Mechanistic Research
Application of Multi-Dimensional NMR Spectroscopy for Complex Structural Elucidation
No published studies detailing the use of multi-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the complete structural assignment of 1-Thiaspiro[4.4]non-3-en-6-one could be located.
X-ray Crystallography for Definitive Solid-State Structural Analysis
There are no available crystallographic reports or entries in crystallographic databases that provide the solid-state structure of this compound, which would include precise bond lengths, bond angles, and crystal packing information.
Advanced Mass Spectrometry for Reaction Monitoring and Pathway Analysis
Information regarding the use of advanced mass spectrometry techniques, such as LC-MS/MS or high-resolution mass spectrometry, to monitor the synthesis of or analyze the fragmentation pathways of this compound is not present in the accessible scientific literature.
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination
No studies employing chiroptical methods like circular dichroism (CD) or optical rotatory dispersion (ORD) to determine the enantiomeric excess or assign the absolute configuration of chiral variants of this compound have been found.
Due to the absence of specific research data for this compound, the creation of data tables and a detailed discussion of research findings as requested is not possible.
Strategic Applications of the 1 Thiaspiro 4.4 Non 3 En 6 One Core in Chemical Synthesis
Utility as a Chiral Building Block in Asymmetric Synthesis
The spiro[4.4]nonane skeleton is a common motif in chiral ligands and auxiliaries used in asymmetric synthesis. The rigid, three-dimensional structure of these molecules can create a well-defined chiral environment, enabling high levels of stereocontrol in chemical reactions. For instance, the asymmetric synthesis of enantiopure spiro[4.4]nonane-1,6-dione has been reported, highlighting its value as a precursor for developing chiral ligands. researchgate.net This is often achieved through methods like kinetic resolution via bioreduction, which can provide access to both enantiomers with high enantiopurity. researchgate.net While no specific examples of 1-Thiaspiro[4.4]non-3-en-6-one being used as a chiral building block were found, its structural similarity to other spirocyclic ketones suggests it could potentially serve a similar role if synthesized in an enantiomerically pure form.
Incorporation into Complex Natural Product Frameworks
Spirocyclic structures are integral to a wide array of natural products, often contributing to their unique biological activities. The 1-azaspiro[4.4]nonane ring system, for example, is a key structural feature of Cephalotaxus alkaloids, which have shown potent antiproliferative activities. nih.gov The synthesis of these complex molecules often relies on the stereocontrolled construction of the spirocyclic core. Although no natural products containing the this compound moiety have been identified in the available literature, the general importance of spirocycles in natural product synthesis is well-established.
Design and Synthesis of Ligands for Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis. Spirocyclic frameworks are frequently employed in ligand design due to their conformational rigidity and ability to create effective chiral pockets around a metal center. For example, manganese complexes of ligands derived from 1,4,7-triazacyclononane (B1209588) have been investigated for their applications in oxidative catalysis. nih.gov While there is no specific information on ligands derived from this compound, the spiro[4.4]nonane core is a validated platform for ligand development. The synthesis of ferrocene-based ligands and their application in redox-switchable catalysis further underscores the versatility of spirocyclic structures in creating novel catalytic systems.
Precursor for Structurally Diverse Heterocyclic Scaffolds
Spirocyclic ketones are versatile precursors for the synthesis of other heterocyclic systems. For example, phosphine-catalyzed [3+2]-cycloadditions have been used to synthesize 2-azaspiro[4.4]nonan-1-ones. osti.gov Furthermore, the synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones has been reported, demonstrating the utility of spirocyclic structures in generating novel heterocyclic compounds with potential biological activity. nih.gov While specific transformations of this compound into other heterocyclic scaffolds are not documented, its enone functionality suggests it could undergo a variety of reactions, such as Michael additions and cycloadditions, to generate more complex heterocyclic structures.
Emerging Research Avenues and Prospective Studies for 1 Thiaspiro 4.4 Non 3 En 6 One
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of benign solvents, atom economy, and energy-efficient processes. For a compound like 1-Thiaspiro[4.4]non-3-en-6-one, future research could focus on developing synthetic routes that adhere to these principles. Drawing inspiration from the green synthesis of related spiro-thiazolidines, several strategies could be envisioned. bohrium.comnih.govrsc.orgdntb.gov.uaresearchgate.net
Future research could explore one-pot, multicomponent reactions (MCRs) to construct the spirocyclic framework, minimizing intermediate purification steps and solvent waste. The use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the application of solid-supported acid catalysts are all promising avenues for the eco-friendly production of thia-spirocyclic compounds. bohrium.comnih.govrsc.org
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and reduced side reactions. |
| Use of Ionic Liquids | Serve as both catalyst and reaction medium, often with high recyclability. |
| Water-Facilitated Synthesis | Environmentally benign solvent, promoting unique reactivity and simplifying workup. |
| Nanocatalyst-Assisted Synthesis | High catalytic activity and selectivity, with potential for easy recovery and reuse. |
Unveiling Novel Reactivity Patterns and Unexplored Transformations
The reactivity of this compound is anticipated to be rich and varied, owing to the presence of multiple functional groups. The ketone offers a handle for nucleophilic additions and alpha-functionalization. The carbon-carbon double bond within the thiophene (B33073) ring is a site for electrophilic additions and cycloadditions. The sulfur atom itself can be targeted for oxidation or coordination to metal centers.
Prospective studies should aim to systematically explore these reactivity patterns. For instance, domino reactions initiated at one functional group could lead to complex molecular architectures. The development of novel transformations, perhaps catalyzed by transition metals, could unlock new synthetic pathways to valuable derivatives. The study of related spiro[indole-thiazolidine] derivatives has demonstrated a wide range of biological activities, suggesting that novel transformations of this compound could lead to compounds with interesting pharmacological profiles. bohrium.com
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. rsc.orgrsc.orgnih.govspirochem.com The synthesis of spiroketone intermediates has been successfully demonstrated in a telescoped flow process, highlighting the potential for this technology in the production of this compound. rsc.orgrsc.org
An automated flow synthesis platform could enable the rapid optimization of reaction conditions and the generation of a library of derivatives for biological screening. researchgate.netakjournals.comresearchgate.net Such a platform could integrate reaction, workup, and purification steps into a continuous, automated sequence.
| Parameter | Batch Synthesis | Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |
| Mass Transfer | Often diffusion-controlled | Enhanced due to short diffusion distances |
| Safety | Potential for thermal runaway in large-scale reactions | Inherently safer due to small reaction volumes |
| Scalability | Often requires re-optimization | Readily scalable by running the system for longer |
Advanced Data Science and Machine Learning Approaches for Reaction Prediction
The application of machine learning and data science in organic chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are predicted and optimized. nih.govstanford.eduacs.orgacs.orgrsc.org For a novel compound like this compound, where empirical data is scarce, predictive models could be invaluable.
Neural network models, trained on large datasets of known reactions, can predict the outcomes of new transformations with increasing accuracy. nih.govacs.org Such models could be used to identify the most promising reaction conditions for the synthesis and derivatization of this compound, thereby accelerating the discovery process. Furthermore, machine learning algorithms can help in elucidating complex reaction mechanisms and identifying key structural features that govern reactivity. rsc.org
Q & A
Q. How can researchers determine the crystal structure of 1-Thiaspiro[4.4]non-3-EN-6-one?
To determine the crystal structure, employ single-crystal X-ray diffraction (SC-XRD) coupled with refinement software like SHELXL . Ensure high-resolution data collection by optimizing parameters such as temperature, exposure time, and detector distance. For visualization, use ORTEP-3 to generate thermal ellipsoid plots and validate bond lengths/angles against established spiro compound databases (e.g., NIST Chemistry WebBook) . Include crystallographic data in the CIF format and cross-validate with spectroscopic techniques (e.g., NMR, IR) to confirm molecular geometry.
Q. What spectroscopic techniques are optimal for characterizing this compound?
Use a combination of and NMR to identify proton environments and carbon frameworks, focusing on spiro junction symmetry. IR spectroscopy can confirm functional groups like the ketone (C=O stretch at ~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For purity, integrate HPLC with UV-Vis detection, referencing retention times against known standards .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Document reaction conditions meticulously: solvent purity, temperature control (±1°C), and stoichiometric ratios. Use inert atmospheres (e.g., nitrogen) for air-sensitive intermediates. Include step-by-step protocols in the main manuscript (for novel methods) or supplementary information (for adaptations of published procedures). Validate reproducibility via triplicate experiments and statistical analysis of yields .
Advanced Research Questions
Q. How can contradictions between computational and experimental data for this compound be resolved?
Apply iterative validation:
- Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with SC-XRD bond lengths/angles.
- Analyze discrepancies in electronic properties (e.g., HOMO-LUMO gaps) using UV-Vis and cyclic voltammetry.
- Use sensitivity analysis to identify force field parameters causing deviations in molecular dynamics simulations . Publish negative results and conflicting data to foster transparency .
Q. What strategies optimize crystallographic refinement for complex spiro compounds?
For high torsional strain at the spiro junction, employ twin refinement in SHELXL to handle overlapping lattices. Use the HKLF5 format for multi-component datasets. Validate hydrogen atom placement via riding models or neutron diffraction (if accessible). Cross-correlate anisotropic displacement parameters with thermal analysis (TGA/DSC) to detect dynamic disorder .
Q. How can multi-dimensional NMR data be integrated with computational models for this compound?
Combine - HSQC and NOESY to map spatial proximities, then align with molecular docking simulations (e.g., AutoDock Vina). Use CORCEMA (Complete Relaxation Matrix Analysis) to refine interproton distances in flexible spiro systems. Validate against ab initio NMR chemical shift predictions (e.g., GIAO method) .
Methodological Considerations
Q. Data Management
Q. Statistical Analysis
Q. Table 1: Key Characterization Parameters for this compound
| Technique | Critical Parameters | Validation Criteria |
|---|---|---|
| SC-XRD | R-factor (<5%), CCDC deposition number | Match spiro bond angles to CSD entries |
| NMR | Chemical shift (δ 180-220 ppm for ketone) | Compare with DFT-predicted shifts |
| HRMS | m/z accuracy (<2 ppm) | Isotopic pattern match |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
